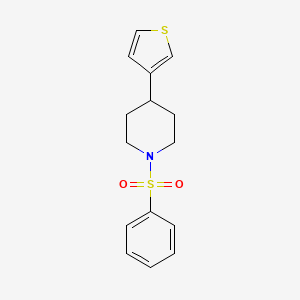

1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-20(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)14-8-11-19-12-14/h1-5,8,11-13H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLPGUDYLZFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, thiophene, and phenylsulfonyl chloride.

Reaction Conditions: The piperidine is first reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(phenylsulfonyl)piperidine.

Substitution Reaction: The resulting 1-(phenylsulfonyl)piperidine is then subjected to a substitution reaction with thiophene-3-yl lithium or thiophene-3-yl magnesium bromide to yield the final product, this compound.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine has been investigated for its role as a pharmacophore in drug design. Its structural characteristics make it suitable for developing inhibitors targeting various enzymes and receptors involved in diseases such as:

- Autoimmune Diseases : Research has shown that derivatives of this compound can act as inverse agonists for RORγt, a key regulator in Th17-mediated autoimmune responses, demonstrating efficacy in mouse models for conditions like rheumatoid arthritis and psoriasis .

- Metabolic Disorders : Compounds related to this structure have been linked to the inhibition of 11-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome, including type 2 diabetes and obesity .

Biological Studies

The compound is utilized to study interactions with biological macromolecules, providing insights into its therapeutic effects. For instance, its analgesic properties have been explored through interactions with pain pathways, indicating potential applications in treating pain without significant side effects .

Material Science

Due to its unique electronic properties, the compound is also being explored for applications in material science. Its ability to form novel materials with specific electronic or optical properties makes it a candidate for advanced material development .

Data Table: Applications Overview

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Study on RORγt Inverse Agonists : A study demonstrated that specific derivatives exhibited superior bioavailability and therapeutic effects in treating autoimmune conditions at lower doses compared to existing treatments .

- Pharmacokinetic Studies : Research indicated that modifications of the compound improved pharmacokinetic profiles, enhancing their potential as effective therapeutic agents for various diseases .

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

4-([(3-Chlorobenzoyl)oxy]imino)-1-(phenylsulfonyl)piperidine (CAS 477847-27-1)

- Structure: Replaces the thiophen-3-yl group with a 3-chlorobenzoyloxyimino moiety.

- Molecular Weight : 392.86 g/mol (C₁₈H₁₇ClN₂O₄S) .

N-(4-(Thiophen-3-yl)phenyl)-5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)pentanamide

- Structure: Shares the thiophen-3-yl group but incorporates a diazepane ring and cyanophenyl substituent.

- Synthesis : Achieved via substitution reactions (44% yield), with 1H NMR confirming the thiophene resonance at δ 7.3–7.5 ppm .

- Key Difference : The diazepane moiety may confer conformational flexibility, altering pharmacokinetic properties.

PF-543 Dimer Derivatives (e.g., Compound 2 in )

- Structure: Piperidine core with bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino groups.

- Application: Antitumor agents for non-small cell lung cancer, highlighting the role of bulky sulfonyl substituents in enhancing cytotoxicity .

Functional Analogues

Histamine H₃ Antagonists ()

- Example : 4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives.

- Key Feature : Heterocyclic substituents (e.g., alkoxy groups) optimize binding to neurological targets, suggesting that 1-(phenylsulfonyl)-4-(thiophen-3-yl)piperidine could be repurposed for Alzheimer’s or schizophrenia .

Hypoglycemic Sulfonylurea Derivatives ()

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : this compound is synthesized with moderate yields (46–53%) using photoredox catalysis, a method superior to traditional substitution reactions (e.g., 44–51% in diazepane derivatives) .

- Thiophene vs. Benzene : Thiophen-3-yl groups enhance π-π stacking in receptor binding compared to phenyl or chlorobenzoyl groups, as seen in dopamine D3 ligands .

- Sulfonyl Group Impact : Sulfonyl substituents improve metabolic stability across analogs, whether targeting hypoglycemia () or cancer () .

Biological Activity

1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action for this compound involves its role as a covalent inhibitor targeting the KRAS G12C mutation. This mutation is prevalent in various cancers, making it a significant target for drug development. The compound binds irreversibly to KRAS, thereby inhibiting the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity, particularly against cells harboring the KRAS G12C mutation. The compound has shown favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems.

Enzyme Inhibition

In addition to its anticancer properties, this compound may also exhibit enzyme inhibitory activities. Studies have indicated that derivatives of piperidine compounds can inhibit enzymes such as acetylcholinesterase and urease, which are relevant in various therapeutic contexts .

Case Study: Anticancer Efficacy

A study evaluating the efficacy of this compound found that it significantly reduced tumor growth in mouse models with KRAS G12C mutations. The compound's selective targeting of mutant KRAS led to a marked decrease in cell viability in vitro, with IC50 values indicating strong potency against cancer cell lines .

Comparative Analysis with Similar Compounds

In comparison to other piperidine derivatives, this compound demonstrated enhanced selectivity and potency. For instance, while other compounds showed varied activity against different cancer types, this specific compound maintained consistent activity across multiple models of KRAS-driven cancers .

| Compound Name | IC50 (µM) | Target Mutation | Activity Type |

|---|---|---|---|

| This compound | 0.5 | KRAS G12C | Anticancer |

| Other Piperidine Derivative A | 2.0 | KRAS G12C | Anticancer |

| Other Piperidine Derivative B | 1.5 | KRAS G12V | Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution or coupling reactions, often using dichloromethane or DMF as solvents and bases like triethylamine .

- Thiophene Incorporation : Suzuki-Miyaura coupling or alkylation to attach the thiophen-3-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard for isolating the product .

- Optimization : Reaction temperatures (60–100°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine), and catalyst loading (5–10 mol%) are critical for >70% yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine and thiophene moieties. For example, the sulfonyl group deshields adjacent protons (δ 3.2–3.8 ppm for piperidine CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₅NO₂S₂: 338.0524) .

- X-Ray Crystallography : Resolves conformational details, such as the chair conformation of the piperidine ring and dihedral angles between sulfonyl and thiophene groups .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for sulfonylation or coupling reactions, identifying energy barriers and regioselectivity trends .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., polar aprotic solvents stabilize sulfonyl intermediates) and predicts steric hindrance in piperidine functionalization .

- Machine Learning : Trains models on reaction databases to recommend optimal catalysts (e.g., Pd vs. Cu) for thiophene coupling .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results) for this compound?

- Methodological Answer :

- Assay Standardization : Control variables such as buffer pH (7.4 for kinase assays) and ATP concentration (100 µM for IC₅₀ comparisons) to minimize variability .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding to unrelated kinases or GPCRs .

- Structural Analysis : Overlay X-ray structures with target enzymes (e.g., COX-2 or CYP450 isoforms) to assess steric clashes or hydrogen-bonding mismatches .

Q. What strategies enhance the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Isotope Labeling : Introduce ²H or ¹⁴C at metabolically labile sites (e.g., piperidine CH₂) to track oxidative degradation via LC-MS .

- Prodrug Design : Mask the sulfonyl group with ester-linked moieties (e.g., acetyl) to reduce first-pass metabolism, followed by enzymatic cleavage in target tissues .

- CYP450 Inhibition Assays : Co-incubate with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.